molecular formula C11H10F5NO2S B2803086 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine CAS No. 2319801-51-7

3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine

Cat. No.: B2803086
CAS No.: 2319801-51-7
M. Wt: 315.26
InChI Key: ZIXZVGCQYRTPQM-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a compound that features both difluoromethyl and trifluoromethyl groups. These fluorinated groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoroacetaldehyde N-triftosylhydrazone as a bench-stable diazo precursor . This precursor can be generated from commercially available ethyl difluoroacetate through a reduction with lithium aluminium hydride (LiAlH4) followed by condensation with o-trifluoromethylbenzenesulfonyl hydrazide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the fluorinated groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein interactions.

    Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of advanced materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups can enhance binding affinity and selectivity, leading to more potent and specific biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine
  • 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine

Uniqueness

Compared to similar compounds, 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine offers unique advantages such as:

  • Higher Stability : The azetidine ring provides greater stability under various conditions.
  • Enhanced Reactivity : The presence of both difluoromethyl and trifluoromethyl groups increases the compound’s reactivity, making it more versatile in chemical synthesis.
  • Improved Biological Activity : The specific arrangement of fluorinated groups can lead to better biological activity and selectivity.

Properties

IUPAC Name

3-(difluoromethyl)-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F5NO2S/c12-10(13)7-5-17(6-7)20(18,19)9-4-2-1-3-8(9)11(14,15)16/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXZVGCQYRTPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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